N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide
Description
N-Pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide (CAS: 865659-19-4) is a heterocyclic sulfonamide compound with a molecular formula of C₁₆H₁₂N₂O₂S₂ and a molecular weight of 328.41 g/mol . Its structure features a pyrroloquinoline core fused to a thiophene ring via a sulfonamide linkage.
Properties
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTPNBWSOKFDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrrolo[1,2-a]quinoline Core: This can be achieved through a [4+1] annulation reaction involving alkylquinolinium or alkylpyridinium salts with isocyanoacetates.
Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group can be introduced via a nucleophilic substitution reaction, where a thiophene sulfonyl chloride reacts with the pyrrolo[1,2-a]quinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for catalyst and ligand selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the thiophene sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiophene sulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Anticancer Activity
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide has been studied for its potential as an anticancer agent. The compound exhibits activity against various cancer cell lines, particularly through mechanisms involving the inhibition of specific kinases that play crucial roles in cancer progression.
Case Study: Inhibition of c-Jun N-terminal Kinases (JNKs)
Research has demonstrated that compounds targeting JNK pathways can reduce tumor necrosis factor-alpha (TNF-α) levels and inhibit cancer cell proliferation. This compound was shown to have a similar effect by modulating JNK activity, which is often upregulated in cancer cells. This modulation leads to decreased cell survival and increased apoptosis in malignant cells .
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. JNK pathways are implicated in neurodegenerative diseases, and inhibiting these pathways can protect neurons from apoptosis.
Case Study: Protection Against Ischemia-Reperfusion Injury
In models of ischemia-reperfusion injury, administration of this compound showed significant reductions in neuronal death and improved functional outcomes. This suggests its potential use in treating conditions like stroke or traumatic brain injury .
Chemical Tool for Biochemical Assays
This compound serves as a valuable chemical tool for studying biological processes. Its ability to selectively inhibit certain kinases allows researchers to dissect signaling pathways involved in various cellular responses.
Applications in High Throughput Screening
The compound has been utilized in high-throughput screening assays to identify new therapeutic targets and understand the molecular mechanisms underlying disease states. By using this compound in screening libraries, researchers can efficiently identify other potential inhibitors or modulators of related pathways .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and selectivity. Modifications to the thiophene sulfonamide moiety have been explored to enhance potency against specific targets while minimizing off-target effects.
Mechanism of Action
The mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Detailed Analysis of Structural Differences and Implications
Thiophene vs. Benzene Sulfonamide
- Target Compound vs. 4-Methoxy Analogue: The replacement of the thiophene ring in the target compound with a methoxy-substituted benzene ring in 4-Methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide increases molecular weight (352.41 vs. 328.41 g/mol) and introduces a methoxy group, which enhances lipophilicity.
Heterocyclic Core Variations
- Triazolopyrimidine Sulfonamide (): The triazolopyrimidine core in 2′,6′-Difluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonanilide differs significantly from the pyrroloquinoline system. The presence of fluorine atoms and a nitrogen-rich heterocycle may improve metabolic stability and target selectivity, common in kinase inhibitors or antimicrobial agents .
Functional Group Modifications
- Methyl Thiophene Carboxylate (): Methyl 3-[2-(benzoylamino)phenoxy]-2-thiophenecarboxylate lacks the sulfonamide group but includes a benzoylamino-phenoxy substituent and an ester moiety. This structure suggests divergent reactivity, such as susceptibility to hydrolysis, contrasting with the stability of sulfonamides .
Biological Activity
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anti-microbial and anti-cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound this compound is synthesized through a series of chemical reactions that include quinolone-alkyne cyclization. This synthetic pathway allows for the introduction of various functional groups that enhance biological activity. The structure features a pyrroloquinoline core, which is known for its diverse pharmacological properties.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant anti-microbial activity against various pathogens. Notably, it has shown potent effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL against drug-resistant strains .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 8 | |
| Plasmodium spp. | Nanomolar range | |
| Toxoplasma gondii | Potent |
Cytotoxicity and Anti-Cancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, potentially through the inhibition of specific metabolic pathways essential for tumor growth. This is particularly relevant in the context of multi-drug resistant cancer phenotypes.
Case Study: Anti-Cancer Efficacy
In a study assessing the cytotoxicity of various derivatives, this compound was found to have an IC50 value significantly lower than many existing chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .
The mechanisms behind the biological activity of this compound are multifaceted:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes critical to pathogen survival and proliferation.
- Disruption of Cellular Functions : By interfering with cellular signaling pathways, it can induce stress responses leading to cell death.
- Modulation of Drug Efflux Pumps : Similar compounds have demonstrated the ability to inhibit efflux pumps in pathogenic organisms, enhancing their efficacy against resistant strains .
Pharmacokinetics and Drug-Likeness
In silico studies have indicated favorable pharmacokinetic properties for this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) suggest that this compound possesses good drug-likeness characteristics.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Lipophilicity | Moderate |
| Bioavailability | Predicted High |
| Metabolic Stability | Favorable |
Q & A
Q. How can this compound’s photochemical properties be leveraged for non-pharmaceutical uses?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry to assess HOMO/LUMO levels for photovoltaic applications .
- Thin-Film Fabrication : Spin-coat derivatives on ITO glass and measure photon conversion efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
